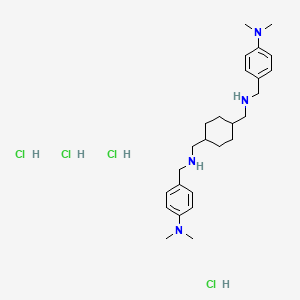
1,4-Cyclohexanebis(methylamine), N,N'-bis(4-dimethylaminobenzyl)-, tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules .
Preparation Methods
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride involves multiple steps. The primary synthetic route includes the reaction of 1,4-cyclohexanebis(methylamine) with 4-dimethylaminobenzyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions depend on the specific application and target molecules .
Comparison with Similar Compounds
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride can be compared with other similar compounds, such as:
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-methylbenzyl)-, tetrahydrochloride: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-ethylbenzyl)-, tetrahydrochloride: Another similar compound with different alkyl groups, affecting its chemical properties and uses.
The uniqueness of 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride lies in its specific substituents, which confer distinct reactivity and potential for diverse applications .
Properties
CAS No. |
1254-80-4 |
|---|---|
Molecular Formula |
C26H44Cl4N4 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
4-[[[4-[[[4-(dimethylamino)phenyl]methylamino]methyl]cyclohexyl]methylamino]methyl]-N,N-dimethylaniline;tetrahydrochloride |
InChI |
InChI=1S/C26H40N4.4ClH/c1-29(2)25-13-9-23(10-14-25)19-27-17-21-5-7-22(8-6-21)18-28-20-24-11-15-26(16-12-24)30(3)4;;;;/h9-16,21-22,27-28H,5-8,17-20H2,1-4H3;4*1H |
InChI Key |
QXMJKFZFEVGIQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2CCC(CC2)CNCC3=CC=C(C=C3)N(C)C.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


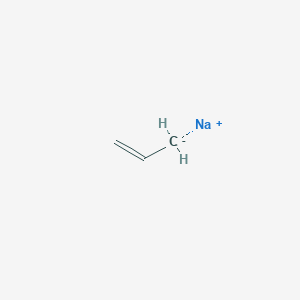
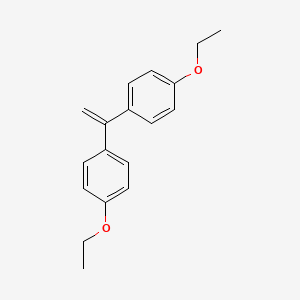
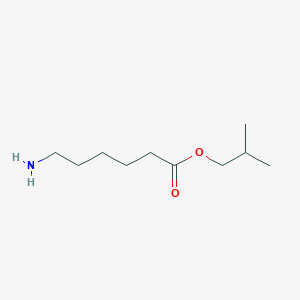
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
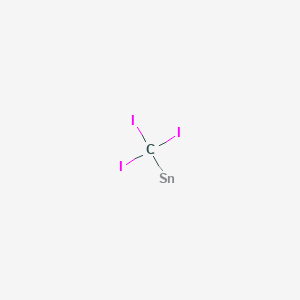
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
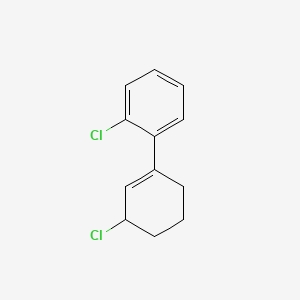
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
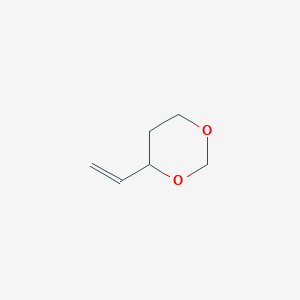
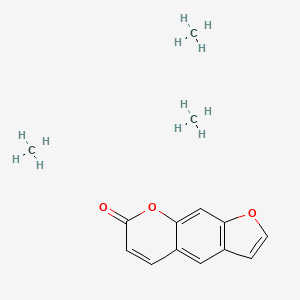
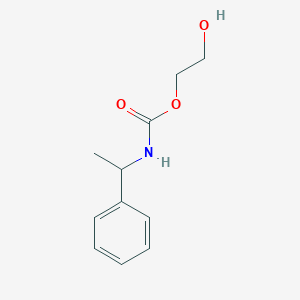
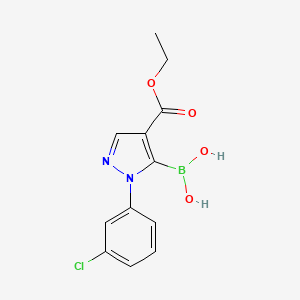
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
